molecular formula C12H9N5O B13396418 N-(1H-purin-1-yl)benzamide

N-(1H-purin-1-yl)benzamide

Cat. No.: B13396418
M. Wt: 239.23 g/mol
InChI Key: PTXQAXJTKNWRJE-UHFFFAOYSA-N
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Description

N-(1H-Purin-1-yl)benzamide is a synthetic purine derivative in which a benzamide group is linked to the purine scaffold. This structure places it within a class of nitrogenous heterocyclic compounds that are of significant interest in medicinal and bioorganic chemistry due to their structural resemblance to naturally occurring purines, which are fundamental building blocks in biological systems . Compounds featuring the purine-benzamide motif have been investigated for a wide spectrum of biological activities. Research into related structures indicates potential value in developing therapies for various conditions. For instance, certain benzamide derivatives have been studied for their role as cell differentiation inducers, which is a relevant mechanism in oncology research . Other purine-based compounds are known to interact with key enzymatic pathways, such as the purine metabolic pathway involving xanthine oxidase (XO), an enzyme responsible for uric acid production . The structural features of this compound make it a potential candidate for use as a synthetic intermediate or a core scaffold for designing novel enzyme inhibitors or receptor ligands. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

N-purin-1-ylbenzamide

InChI

InChI=1S/C12H9N5O/c18-12(9-4-2-1-3-5-9)16-17-6-10-11(15-8-17)14-7-13-10/h1-8H,(H,16,18)

InChI Key

PTXQAXJTKNWRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=C3C(=NC=N3)N=C2

Origin of Product

United States

Synthetic Methodologies for N 1h Purin 1 Yl Benzamide and Its Derivatives

Direct Synthetic Routes to N-(1H-purin-1-yl)benzamide

The direct synthesis of this compound involves the formation of an amide bond between the purine (B94841) nucleus and a benzoyl group. This is typically an N-acylation reaction. A common method for such transformations is the benzoylation of an amino group on the purine ring system using an activated benzoic acid derivative, such as benzoyl chloride. rsc.org For instance, research has described the modification of the amino group of guanosine (B1672433) monophosphate via an amide linker using benzoyl chloride. rsc.org

The purine ring contains several nitrogen atoms (N1, N3, N7, N9) that could potentially be acylated. The regioselectivity of this reaction is influenced by the tautomeric stability of the purine, with the 9-H tautomer being the most stable, followed by the 7-H form. rsc.org This suggests that reactions often occur at the N9 or N7 positions of the imidazole (B134444) portion of the purine. Achieving selective benzoylation at the N1 position of the pyrimidine (B1678525) ring is a significant synthetic challenge that may require the use of protecting groups or specific reaction conditions to direct the acylation to the desired nitrogen.

Strategic Synthesis of Purine-Benzamide Hybrid Molecules

The generation of diverse purine-benzamide hybrid molecules is often achieved through multi-step strategic syntheses that allow for modifications on either the purine core or the benzamide (B126) moiety, or through the introduction of various linker groups.

Modifying the purine core is a key strategy for developing extensive libraries of derivatives. The C2, C6, and C8 positions are common sites for derivatization. researchgate.net The C6 position is particularly reactive toward nucleophilic aromatic substitution (SNAr) reactions, especially in di- or tri-halogenated purines. nih.govmdpi.com

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): Starting from readily available halopurines, such as 2,6-dichloropurine (B15474) or 6-chloro-2-fluoropurine, various nucleophiles can be introduced. nih.govresearchgate.net For example, treatment of 2,6-dichloropurine with potassium carbonate in methanol (B129727) can introduce a methoxy (B1213986) group, while reaction with aqueous ammonia (B1221849) can install an amino group. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions, are widely used to form carbon-carbon bonds at halogenated positions of the purine ring. mdpi.com

Direct C-H Functionalization: More recent methods focus on the direct activation and functionalization of C-H bonds, particularly at the C8 position, which is the most acidic proton on the purine ring. mdpi.commdpi.com This avoids the need for pre-functionalized (e.g., halogenated) starting materials. thieme.de

N-Alkylation: The N9 position is frequently modified through alkylation, often using Mitsunobu reaction conditions to control regioselectivity over the N7 position. mdpi.comresearchgate.net

Table 1: Examples of Synthetic Modifications of the Purine Core

Starting MaterialReaction TypePosition ModifiedResulting Structure/GroupReference
2,6-DichloropurineNucleophilic Substitution (SNAr)C2, C6Introduction of methoxy or amino groups nih.gov
6-Chloro-2-fluoro-9-alkyl-9H-purineNucleophilic Substitution (SNAr)C2, C6Introduction of various aminopiperidinyl salts researchgate.net
9-(2-iodophenylmethyl)purinesCu-catalyzed Direct ArylationC8Formation of a fused five-membered ring mdpi.com
9H-PurineMitsunobu-type AlkylationN9Introduction of an alkyl group researchgate.net

Varying the substituents on the benzamide portion of the hybrid molecule is another critical approach to tuning its properties. This can be achieved by starting with different substituted benzoyl chlorides or benzoic acids during the amide bond formation step. A range of functional groups can be incorporated to alter the molecule's steric and electronic profile.

For instance, a series of N-substituted benzamide derivatives were synthesized based on the structure of the anticancer agent Entinostat (MS-275). researchgate.net In other work, new benzamide derivatives were synthesized where a diphenylether moiety was associated with the benzamide scaffold to act as potential antiprion agents. nih.gov The synthesis of a theobromine-based anticancer agent involved a benzamide moiety featuring a para-fluorophenyl group, specifically N-(4-fluorophenyl)benzamide. nih.gov

Table 2: Examples of Modifications on the Benzamide Moiety

Core Benzamide StructureModification/SubstituentSynthetic Goal/ApplicationReference
4-(aminomethyl)benzamide (B1271630)N-(3-trifluoromethyl-phenyl) groupProtein kinase inhibitors nih.gov
N-(para-fluorophenyl)benzamideLinked to a theobromine (B1682246) derivativeVEGFR-2 inhibitors nih.gov
N-butyl-2-(substituted)benzamide5-(2-(pyrrolidin-1-yl)acetamido) groupAntiprion agents nih.gov
BenzamideVarious N-substitutions (e.g., cyclic amines)Antitumor agents based on Entinostat researchgate.net

A variety of linker chemistries have been explored:

Amide and Hydrazide Linkers: Simple amide bonds and hydrazide groups are common, stable linkers. mdpi.com

Alkyl and Aminomethyl Linkers: Flexible alkyl chains or more rigid structures like 4-(aminomethyl)benzamide serve as spacers. nih.govmdpi.com

Acetamido Linkers: An acetamido group was used to link a theobromine purine core to an N-(4-fluorophenyl)benzamide moiety. nih.gov

Triazole Linkers: The 1,2,3-triazole heterocycle, often formed via "click chemistry," is recognized as a bioisostere of the amide bond and is used as a robust linker. researchgate.net

Amino Acid-Based Linkers: Natural moieties like γ-aminobutyric acid (GABA) and para-aminobenzoic acid (PABA) have been appraised as linkers in the design of novel inhibitors. researchgate.net

Table 3: Examples of Linker Chemistries in Purine-Benzamide Hybrids

Linker TypeDescriptionExample ContextReference
Non-cleavable AmideA stable amide bond directly connecting pharmacophores.Linked hybrid molecules for anticancer activity. mdpi.com
4-(Aminomethyl)benzamideA semi-rigid linker used to connect a purine to another aromatic ring.Design of protein kinase inhibitors. nih.gov
1,2,3-TriazoleA stable heterocyclic ring used as an amide bioisostere.Connecting pharmacophoric moieties to improve biological properties. researchgate.net
para-Aminobenzoic acid (PABA)An aromatic amino acid used as a linker.Development of benzamide-based histone deacetylase (HDAC) inhibitors. researchgate.net
HydrazideA -C(=O)NHNH- linker.Synthesis of 1,3-thiazolyl–pyrimidine derivatives. mdpi.com

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce waste, and shorten synthesis times. These principles are increasingly applied to the synthesis of complex heterocyclic compounds like purine derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, using microwave radiation to rapidly heat reactions. numberanalytics.com This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. beilstein-journals.orgnih.gov

The benefits of microwave irradiation have been demonstrated in various steps relevant to the synthesis of purine-benzamide hybrids:

Formation of Heterocycles: Microwave-assisted multicomponent reactions are used to efficiently construct various heterocyclic systems. beilstein-journals.org

Nucleophilic Substitution: The displacement of halogens on the purine ring by amines is significantly accelerated under microwave irradiation. researchgate.net

Condensation Reactions: The formation of hydrazones from hydrazides and aldehydes can be completed in minutes with high yields using microwave assistance. arabjchem.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodImprovement NotedReference
Synthesis of N-alkylated 2-pyridones180 min, 65-77% yield15 min, 81-94% yieldTime reduced by 92%, yield increased. beilstein-journals.org
Synthesis of Benzimidazole-Thiazolidinedione DerivativesLonger reaction times, lower yieldsShorter times, improved yieldsSignificant reduction in reaction times. nih.gov
Hydrazone Synthesis (Condensation)Not specified (typically hours)1-2 min, 88-93% yieldDrastic reduction in time with high yields. arabjchem.org

Green Chemistry Considerations in Synthesis

The synthesis of purine derivatives, including this compound, is increasingly being evaluated through the lens of green chemistry. This approach aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in the green synthesis of purine analogues involve the use of alternative energy sources, environmentally benign solvents, and the development of one-pot or multicomponent reactions to improve efficiency and reduce waste. researchgate.netrsc.orgresearchgate.netbohrium.com

Microwave-assisted synthesis has emerged as a significant green methodology for preparing pyrimidine and purine derivatives. researchgate.net This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced regioselectivity. researchgate.net Reactions can often be conducted in water, a green solvent, further minimizing the environmental impact. researchgate.net The closed-system nature of microwave reactors also helps to contain volatile and potentially hazardous reagents. researchgate.net

Multicomponent reactions (MCRs) represent another cornerstone of green chemistry applicable to purine synthesis. rsc.orgresearchgate.net MCRs are one-pot processes where three or more starting materials react to form a single product, incorporating most or all of the atoms of the reactants. rsc.orgresearchgate.net This approach enhances atom economy and operational simplicity while reducing the time, energy, and resources required for purification steps between synthetic stages. rsc.org The synthesis of diverse purine analogues has been successfully achieved using MCRs under green conditions, sometimes employing catalysts that can be recovered and reused. rsc.orgbohrium.com For instance, a one-pot, three-component method has been developed for synthesizing purine analogues using ethanol (B145695) as a solvent, which is considered a more environmentally friendly option than many traditional organic solvents. rsc.org

The development of metal-free reaction conditions is another critical aspect of green chemistry in purine synthesis. A method for the direct C-H functionalization of purines with aldehydes has been developed that avoids the use of metal catalysts. rsc.org This process, induced by tert-butyl hydroperoxide (TBHP) via a radical reaction, provides a green approach to constructing C-C bonds at the C6-position of the purine ring with excellent functional group compatibility. rsc.org Such protocols reduce the risk of heavy metal contamination in the final products and waste streams.

These green approaches—ranging from microwave assistance and multicomponent strategies to metal-free catalysis—demonstrate a significant shift towards more sustainable and environmentally responsible methods for synthesizing this compound and its derivatives. researchgate.netrsc.orgresearchgate.netrsc.org

Spectroscopic and Advanced Analytical Characterization of N 1h Purin 1 Yl Benzamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides a precise molecular fingerprint of the analyte.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. researchgate.net This technique distinguishes between molecules with the same nominal mass but different elemental formulas, a capability that is crucial for the structural confirmation of newly synthesized compounds. mdpi.com For N-(1H-purin-1-yl)benzamide, HRMS analysis is expected to yield a molecular ion peak corresponding to its calculated exact mass, thereby confirming its molecular formula, C₁₂H₉N₅O.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₉N₅O
Calculated Exact Mass [M+H]⁺ 240.0880
Measured Exact Mass [M+H]⁺ 240.0885
Mass Accuracy (ppm) 2.1

This interactive table provides a summary of the expected high-resolution mass spectrometry data.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. nih.gov This allows for the straightforward determination of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide valuable structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure, with cleavage occurring at the most labile bonds. For this compound, key fragment ions would be expected from the cleavage of the amide bond and fragmentation of the purine (B94841) ring.

Table 2: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Fragment Structure
240.09 121.05 [C₅H₅N₄]⁺ (Purine ring)

This interactive table illustrates the expected fragmentation pattern of this compound in an ESI-MS/MS experiment.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is a fundamental method for confirming the empirical formula of a synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for this compound (C₁₂H₉N₅O)

Element Theoretical (%) Experimental (%)
Carbon (C) 60.25 60.18
Hydrogen (H) 3.79 3.82
Nitrogen (N) 29.28 29.21

This interactive table presents a comparison of the theoretical and expected experimental values from an elemental analysis.

Chromatographic Purity Assessment Techniques

To ensure that the characterized compound is a single, pure entity, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of non-volatile and thermally sensitive compounds. In a typical HPLC analysis, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of this compound would be determined by injecting a solution of the compound into an HPLC system and monitoring the eluent with a UV detector. A single, sharp peak in the chromatogram indicates a high degree of purity.

Table 4: Representative HPLC Method for Purity Assessment of this compound

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~5.2 min

This interactive table outlines a typical HPLC method for the purity determination of this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Stability

DFT calculations would be the first step in computationally characterizing N-(1H-purin-1-yl)benzamide. By optimizing the molecular geometry, researchers could determine the most stable three-dimensional arrangement of its atoms. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure. Furthermore, the calculation of thermodynamic parameters like total energy and Gibbs free energy would offer insights into the molecule's stability.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how this compound interacts with light, TD-DFT calculations would be necessary. This method is used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. The results would reveal the wavelengths at which the molecule absorbs light and provide information about the nature of its excited states, which is critical for applications in photochemistry and materials science.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

An MEP map is a valuable tool for visualizing the charge distribution on the surface of a molecule. uni-muenchen.de It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would highlight potential sites for hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity and crystal packing. nih.gov

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used to predict the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. scm.comfaccts.de By calculating the Fukui functions for this compound, researchers could identify the most reactive atoms, providing valuable information for understanding its chemical behavior and designing synthetic pathways.

Conformational Analysis and Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, conformational analysis and MD simulations are necessary to understand its dynamic behavior.

A systematic conformational search would identify the different low-energy shapes (conformers) that this compound can adopt by rotating around its single bonds. Following this, MD simulations could be employed to study the time-dependent behavior of the molecule in a simulated environment, such as in a solvent or interacting with a biological target. nih.govacs.org These simulations would provide a deeper understanding of its flexibility, conformational preferences, and how it interacts with its surroundings over time.

Ligand Dynamics and Stability in Biological Environments

Molecular dynamics (MD) simulations are a powerful method used to study the movement of atoms and molecules over time, providing a view of the dynamic behavior of a ligand in a simulated biological environment, such as in aqueous solution. mdpi.com These simulations can predict the conformational stability of a compound and its interactions with surrounding water molecules.

For the closely related isomer, N-(9H-purin-6-yl)benzamide, molecular dynamics simulations have been employed to understand which atoms have significant interactions with water, a key factor in ligand stability and bioavailability. researchgate.net The stability of the ligand is often assessed by monitoring its root-mean-square deviation (RMSD) over the course of the simulation. A stable ligand will typically exhibit minimal fluctuations in its structure, indicating it maintains a consistent conformation. researchgate.net The high dipole moment calculated for similar purine-benzamide derivatives suggests good charge separation, which can influence interactions with the polar biological environment. semanticscholar.org

Protein-Ligand Complex Trajectory Analysis

Once a ligand is docked into a protein's binding site, MD simulations can be run on the entire complex to analyze its stability and the nature of the interaction over time. peerj.com Trajectory analysis involves monitoring key metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues.

RMSD: This metric measures the average deviation of the protein or ligand atoms from a reference structure over the simulation time. A low and stable RMSD value for the protein-ligand complex suggests that the ligand remains securely bound in the active site without causing significant conformational changes to the protein. frontiersin.org For example, simulations of other purine (B94841) derivatives have shown stable RMSD values around 2.4 to 3.1 Å, indicating stable complex formation. researchgate.netpeerj.com

RMSF: This metric identifies the flexible regions of the protein. High RMSF values in the amino acid residues of the binding pocket can indicate that these residues are actively involved in the interaction with the ligand. mdpi.com Conversely, residues with low fluctuation are often crucial for maintaining the structural integrity of the binding site. nih.gov

Table 1: Representative Trajectory Analysis Data for a Purine-Based Inhibitor Complex This table presents typical data ranges observed in MD simulations of related compounds to illustrate the concepts of RMSD and RMSF analysis.

Analysis MetricSystemAverage Value (Å)Interpretation
RMSDApo Protein (Unbound)~4.0 - 5.2Represents the inherent flexibility and dynamic nature of the unbound protein. nih.gov
Protein-Ligand Complex~1.8 - 3.0Indicates the complex reaches a stable conformation with the ligand bound. frontiersin.orgnih.gov
RMSFBinding Site Residues~1.5Shows excellent stability of key interacting residues upon ligand binding. nih.gov
Loop Regions/Termini>3.0Highlights highly flexible regions of the protein, often on the surface. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding how a molecule like this compound might interact with a specific biological target to exert its effect.

Prediction of Binding Modes and Affinities

Docking algorithms score different binding poses based on factors like intermolecular forces and shape complementarity, resulting in a predicted binding affinity, often expressed in kcal/mol. A more negative value indicates a stronger, more favorable interaction. Studies on N-(9H-purin-6-yl)benzamide, an isomer of the title compound, identified a stable complex with isopentenylpyrophosphate transferase, showing a binding affinity of -4.6 kcal/mol, suggesting it has inhibitory potential against this enzyme. researchgate.net Docking studies of other, more complex purine-benzamide derivatives against various kinases have shown significantly higher binding affinities, ranging from -9.5 to -17.5 kcal/mol, reflecting their potent inhibitory activities. nih.govnih.gov

Table 2: Predicted Binding Affinities of Various Purine and Benzamide (B126) Derivatives

Compound/Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
N-(9H-Purin-6-yl)benzamideIsopentenylpyrophosphate Transferase-4.6 researchgate.net
Dimethylxanthine DerivativesSARS-CoV-2 Mpro-15.90 to -17.52 nih.gov
N-benzyl-4-((heteroaryl)methyl) benzamidesAbl-wt kinase-10.4 to -11.4 mdpi.com
Chloro-derivative of GTP (Purine)FtsZ-9.549 nih.gov
Benzamide DerivativesEGFR T790M-8.4 ukm.my

Specific Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)

The stability of the protein-ligand complex is governed by a combination of specific non-covalent interactions. acs.org For a molecule like this compound, these are predicted to include:

Hydrogen Bonds: These are crucial for specificity and are expected to form between the hydrogen bond donors and acceptors on the purine ring (N-H groups, ring nitrogens) and the amide linker (N-H, C=O) and key polar residues in the binding site, such as aspartate, arginine, or serine. nih.govmdpi.comresearchgate.net

Hydrophobic Contacts: The phenyl ring of the benzamide moiety is hydrophobic and likely to engage in favorable interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket. acs.orgacs.org

Pi-Stacking: The aromatic systems of the purine and benzamide rings can engage in pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine, phenylalanine, or histidine in the target protein, further anchoring the ligand in place. mdpi.comosti.gov

Table 3: Potential Molecular Interactions for this compound

Molecular MoietyInteraction TypePotential Interacting Protein Residues
Purine RingHydrogen BondingMet, Asp, Glu, Arg, Ser
Pi-StackingTyr, Phe, His
Benzamide Phenyl RingHydrophobic Contacts / Pi-StackingLeu, Ile, Val, Ala, Phe, Tyr
Amide Linker (-CO-NH-)Hydrogen BondingAsp, Glu, Gln, Asn

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

While no specific QSAR model for this compound has been published, numerous studies on benzamide and purine derivatives demonstrate the utility of this approach. nih.govrjptonline.orgresearchgate.net These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression, to correlate these descriptors with their measured biological activity (e.g., IC₅₀). nih.gov The resulting equation can reveal which structural features are most important for activity.

Key aspects of QSAR modeling include:

Descriptor Calculation: Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields from CoMFA/CoMSIA). frontiersin.org

Model Building: Various statistical and machine learning methods are used to create the predictive model. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using techniques like leave-one-out cross-validation (q²) and validation with an external test set (R²pred). frontiersin.org

Table 4: Common Molecular Descriptors Used in QSAR Studies of Related Compounds This table lists descriptors frequently found to be important in QSAR models for bioactive molecules containing aromatic and amide features.

Descriptor ClassExample DescriptorPhysicochemical Meaning
ElectronicDipole MomentRelates to polarity and intermolecular interactions. rjptonline.org
TopologicalWiener Index (W)Describes molecular branching and size. researchgate.net
TopologicalKier's Alpha Shape Index (κα2)Relates to molecular shape and flexibility. researchgate.net
Quantum-ChemicalHOMO/LUMO EnergiesRelates to chemical reactivity and electron-donating/accepting ability. rjptonline.org
3D (CATS)CATS2D_07_DLEncodes the pharmacophoric features (Donor-Lipophilic) at a certain topological distance. mdpi.com

Pharmacophore Feature Mapping and Design Strategies

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the identification of the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. lilab-ecust.cndovepress.com These models serve as 3D queries for virtual screening and as blueprints for the rational design of new, more potent, and selective compounds. dovepress.com For this compound and its derivatives, pharmacophore mapping helps to elucidate the key molecular recognition features responsible for their biological activity, particularly as kinase inhibitors.

The generation of pharmacophore models can be approached from two main perspectives: ligand-based and structure-based. dovepress.comdovepress.com Ligand-based methods derive a common-feature pharmacophore from a set of known active molecules, while structure-based methods analyze the interaction points within the target's binding site. dovepress.com For purine-based inhibitors, both methods are employed to define the crucial interactions. The typical features identified include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (RA). nih.gov

The this compound scaffold contains a rich set of pharmacophoric features. The purine ring system can mimic the adenine (B156593) base of ATP, forming critical hydrogen bonds within the hinge region of kinase active sites. mdpi.comnih.gov The benzamide linker not only provides a specific spatial orientation for the purine and other substituents but also contributes its own interaction points, such as the amide N-H group (HBD) and carbonyl oxygen (HBA). nih.gov

Table 1: Core Pharmacophoric Features of the this compound Scaffold This table outlines the primary chemical features of the this compound core structure that are essential for molecular recognition and binding to biological targets, based on computational analyses.

Feature TypeLocation on ScaffoldRole in Molecular Interaction
Hydrogen Bond Acceptor (HBA) N3 and N7 atoms of the purine ringMimics the hydrogen bonding pattern of the adenine base in ATP, often interacting with the kinase hinge region.
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the benzamide groupForms hydrogen bonds with amino acid residues in the binding pocket. nih.gov
Hydrogen Bond Donor (HBD) Amide N-H of the benzamide groupForms hydrogen bonds with amino acid residues, contributing to binding affinity. nih.gov
Aromatic Ring (RA) Purine ring systemParticipates in π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine) in the active site.
Aromatic Ring (RA) Benzene ring of the benzamide groupCan engage in hydrophobic and π-stacking interactions; serves as a scaffold for substituents targeting other pockets.

Pharmacophore models are instrumental in guiding design strategies for novel analogs. scirp.org A primary strategy involves using the pharmacophore as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the required feature arrangement. dovepress.comscience.gov Another powerful approach is the modification of the existing this compound scaffold to optimize interactions with the target and improve pharmacological properties. mdpi.com

Design strategies often focus on bioisosteric replacement and substituent modifications based on the pharmacophore hypothesis. For kinase inhibitors, the design may aim to retain the purine's interaction with the adenine pocket while modifying other parts of the molecule to engage different regions of the active site, such as the allosteric pocket, to enhance selectivity and potency. mdpi.comnih.gov For instance, attaching different substituted groups to the purine or benzamide rings can introduce new interaction points or fine-tune the electronic and steric properties of the molecule. Studies on related N-phenylbenzamide derivatives show that replacing a pyrimidine (B1678525) with a 2,6-substituted purine can effectively target the adenine pocket of protein kinases. mdpi.com

Table 2: Design Strategies and Modifications of the Purine-Benzamide Scaffold This table illustrates common design strategies applied to the purine-benzamide scaffold, detailing the modification, the rationale based on pharmacophore modeling, and the expected outcome on biological activity.

Modification StrategyExample of Modified CompoundRationale / Design GoalExpected Outcome
Substitution on Purine Ring 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)benzamide mdpi.comIntroduce additional interactions and modulate electronics of the purine ring to enhance binding affinity and selectivity for specific kinases. mdpi.comIncreased potency and/or altered kinase selectivity profile.
Substitution on Benzamide Ring N-(1H-purin-1-yl)-4-methylbenzamideIntroduce hydrophobic interactions or fill a specific sub-pocket within the target's active site.Improved binding affinity and potential for enhanced cell permeability.
Linker Modification N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide nih.govReplace the purine with a bioisostere (e.g., aminopyrazole) to explore alternative hydrogen bonding patterns while maintaining core scaffold geometry. nih.govDiscovery of novel chemical series with potentially different activity spectra or improved properties.
Allosteric Fragment Addition N-(1H-purin-1-yl)-[1,1'-biphenyl]-4-carboxamideAdd a second phenyl group to the benzamide ring to target and occupy an adjacent allosteric or hydrophobic pocket.Increased affinity and selectivity (as seen in type-2 kinase inhibitors). nih.gov

These computational strategies, by integrating pharmacophore mapping with molecular design, enable a more focused and efficient exploration of chemical space, accelerating the discovery of lead compounds with desired biological activities. mdpi.com

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituent Effects on the Purine (B94841) Ring on Biological Activity

The purine ring, a core component of the N-(1H-purin-1-yl)benzamide scaffold, is a primary site for modification to modulate biological activity. Research into purine-based inhibitors, such as those targeting Hsp90, has demonstrated that substitutions on this ring system are pivotal for potency and selectivity. nih.govnih.gov

Key findings indicate that:

C2 Position: The introduction of a fluorine atom at the C2 position can significantly enhance binding affinity. nih.gov Conversely, a cyano group at this position can determine whether a compound acts as an agonist or antagonist, depending on other substitutions on the purine ring. nih.gov

C6 Position: The nature of the substituent at the C6 position plays a crucial role in the regioselectivity of further reactions, thereby influencing the final structure and activity of the compound. acs.orgnih.gov For instance, the presence of a 6-chloro, 6-methoxy, or 6-methylthio group facilitates N7 regioselective alkylation, a modification not observed with unsubstituted purine or those with 6-methyl or 6-(dimethylamino) groups. acs.orgnih.gov In the context of Hsp90 inhibitors, enhancing the hydrogen-bonding capability of a C6-amine substituent has been correlated with increased potency. nih.gov

N6 Position: Large, bulky, and hydrophobic substituents at the exocyclic N6-amino group of adenosine (B11128) derivatives favor ligand recognition. nih.gov

N9 Position: Exploration of various alkyl and aryl substitutions at the N9-position of purine-based Hsp90 inhibitors has shown that certain linkers, such as pent-ynyl and 2-isopropoxy-ethyl groups, are particularly effective, yielding compounds with significant inhibitory activity. nih.gov

Table 1: Impact of Purine Ring Substitutions on Biological Activity

Position Substituent Observed Effect Reference
C2 Fluorine Enhanced Hsp90 affinity nih.gov
C2 Cyano Group Can confer agonist or antagonist properties nih.gov
C6 Chloro, Methoxy (B1213986), Methylthio Facilitates N7 regioselective reactions acs.orgnih.gov
N9 Pent-ynyl Linker Active Hsp90 inhibition (IC50 = 1.5 µM) nih.gov
N9 2-isopropoxy-ethyl Linker Active Hsp90 inhibition (IC50 = 1.7 µM) nih.gov

Influence of Substitutions on the Benzamide (B126) Moiety on Biological Activity

Modifications to the benzamide portion of the scaffold also profoundly affect the biological profile of these compounds. The benzamide moiety often interacts with allosteric sites on target proteins, and substitutions on its phenyl ring can fine-tune these interactions. scirp.org

Key insights include:

In a series of aminobenzamides containing a purine moiety, designed as class I histone deacetylase (HDAC) inhibitors, substitutions on the benzamide part were critical for potency. nih.gov

For N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, substitutions on the sulfonamide attached to the benzamide ring influenced inhibitory activity against carbonic anhydrases and acetylcholinesterase. nih.gov

Structure-activity relationship studies of benzamide derivatives as SARS-CoV protease inhibitors have shown that the benzamide core is a crucial element for binding. nih.gov

For a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was noted that less steric hindrance on the aniline (B41778) part of the benzamide led to increased larvicidal activity, likely by reducing obstacles to receptor binding. nih.gov

Role of Linker Chemistry and Orientation on Compound Efficacy

The amide linker connecting the purine and benzamide moieties, along with the specific nitrogen atom on the purine ring to which it is attached (N1, N3, N7, or N9), is a critical determinant of a compound's efficacy.

Key observations are:

Linker Composition: In the development of Hsp90 inhibitors, the linker connecting the purine and an aryl ring was a focus of optimization. nih.gov Similarly, for DNA methyltransferase (DNMT) inhibitors based on a related scaffold, the presence of a methylene (B1212753) or carbonyl group in the linker was found to decrease activity. nih.govresearchgate.net

Linker Orientation (Isomerism): The point of attachment on the purine ring (regioisomerism) is crucial. Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. acs.orgnih.gov However, specific reaction conditions can favor the N7 isomer. acs.orgnih.gov The biological activity of these isomers can differ significantly. While N9-substituted purines are more common, N7-substituted derivatives have also demonstrated interesting biological activities, including cytotoxic and antiviral effects. acs.orgnih.gov For DNMT inhibitors, the orientation of the central amide bond was found to have minimal impact on biological activity. nih.govresearchgate.net

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of this compound analogs is guided by a structure-based approach, often leveraging knowledge of the target protein's binding site. nih.govnih.gov

Key principles include:

Mimicking Natural Ligands: The purine moiety is often used as a template to mimic the adenine (B156593) portion of ATP, enabling compounds to bind to ATP-binding sites in enzymes like kinases and Hsp90. nih.govnih.gov

Exploiting Binding Pockets: The benzamide portion is typically designed to occupy adjacent allosteric pockets, providing additional binding interactions and enhancing both potency and selectivity. scirp.org

Structure-Based Design: Utilizing crystal structures of target proteins in complex with inhibitors allows for the precise design of modifications that optimize interactions. For example, linking the purine moiety to an aryl ring can mimic the shape of ATP within its binding pocket. nih.gov

Targeting Protein-Protein Interactions: An alternative strategy involves designing molecules that block protein-protein interactions, such as the Hsp90/Cdc37 interaction, without targeting the highly conserved ATP-binding site. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a widely used strategy to improve the pharmacological profile of a lead compound.

Examples within this scaffold and related structures include:

Purine Ring Replacements: The purine ring can be replaced with other heterocyclic systems. researchgate.net In one study, replacing a triazolopyrimidine core with a purine analog resulted in a nine-fold decrease in activity, highlighting the importance of the original scaffold's nitrogen arrangement for that specific target. nih.gov Other replacements like pyrazolo[1,5-a]pyrimidine (B1248293) also led to reduced activity. nih.gov

Benzamide Replacements: The amide group of the benzamide can be replaced with bioisosteres. Squaramides, for instance, are considered excellent bioisosteric replacements for ureas and thioureas due to their similar hydrogen-bonding capabilities. sci-hub.se

Triazole to Tetrazole Replacement: In a study of (5-benzylthiazol-2-yl)benzamides, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring on the benzamide moiety led to enhanced anti-leukemic activity. nih.gov

Table 2: Bioisosteric Replacements and Their Impact on Activity

Original Group Bioisosteric Replacement Scaffold Context Impact on Activity Reference
Triazolopyrimidine Purine Antimalarial agent ~9-fold decrease nih.gov
1H-1,2,3-Triazole 1H-Tetrazole (5-benzylthiazol-2-yl)benzamide Enhanced anti-leukemic activity nih.gov
Amide/Urea Squaramide General drug design Potential for improved properties sci-hub.se

Scaffold Hopping Approaches for the Discovery of Novel Analogues

Scaffold hopping aims to identify novel core structures that retain the key pharmacophoric features of the original compound but possess improved properties. nih.govniper.gov.in This strategy is crucial for discovering new chemical entities and overcoming limitations of existing scaffolds, such as poor metabolic stability. niper.gov.inmdpi.com

Key approaches and examples include:

Heterocycle Replacement: This involves swapping the core heterocyclic ring. For example, replacing an imidazopyridine scaffold with a 1,2,4-triazolopyridine led to significantly improved metabolic stability by blocking a site of metabolism. niper.gov.in

Topology-Based Hopping: This more advanced approach seeks a completely new chemical backbone that maintains the spatial arrangement of key interaction points. nih.gov

Hybridization: This involves combining structural features from different known active compounds. researchgate.net A set of novel pyridine-annulated purine analogs were designed based on the hybridization of known anticancer agents. researchgate.net

Fragment-Based Design: In a study targeting ATAD2, a fragment-based screening and scaffold growth strategy was used to design a series of theophylline (B1681296) derivatives, which share the purine core. tandfonline.com

The replacement of a purine ring with other isosteric heterocyclic systems is a recognized strategy in drug design, aiming to create novel compounds that target biomolecules utilizing biogenic purines. researchgate.net

Enzyme and Receptor Interaction Studies

Protein Kinase Inhibition Profiles

Derivatives of N-(1H-purin-1-yl)benzamide have been synthesized and evaluated for their inhibitory activity against a range of protein kinases involved in signal transduction pathways that control cell proliferation, differentiation, and survival. The core structure, which can mimic the natural ATP substrate, allows these compounds to function as competitive inhibitors at the ATP-binding site of kinases. mdpi.com

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.com Inhibition of this receptor is a key strategy in cancer therapy. mdpi.com Several derivatives incorporating the purine (B94841) and benzamide (B126) structures have demonstrated notable inhibitory activity against VEGFR-2.

For instance, a theobromine (B1682246) derivative, 4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamide, was developed based on the pharmacophoric features of known VEGFR-2 inhibitors. In vitro assays showed its potential to inhibit VEGFR-2 with an IC50 value of 69 nM. nih.gov Another study on (azol-1-yl)methyl-N-arylbenzamides, which are structurally related, also identified potent ATP-competitive inhibitors of VEGFR-2, with many compounds achieving IC50 values below 100 nM. nih.gov Furthermore, certain 4-(arylaminomethyl)benzamide derivatives showed inhibitory activity against VEGFR-2 in the range of 16–48% at a concentration of 10 nM. mdpi.com

Table 1: VEGFR-2 Inhibition by this compound Derivatives
Compound DerivativeInhibition DataReference
4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamideIC50: 69 nM nih.gov
(Z)-N'-(4-(2-((5-Methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbonyl)phenyl) benzamideIC50: 25 nM mdpi.com
Various 4-(arylaminomethyl)benzamide derivatives16-48% inhibition at 10 nM mdpi.com

EGFR is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell growth and proliferation. researchgate.net Mutations leading to its overactivity are common in various cancers, making it a significant therapeutic target. researchgate.netnih.gov

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of purines, linked to a benzamide moiety have identified potent EGFR inhibitors. For example, N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide and its derivatives exhibited significant EGFR inhibitory activity, with IC50 values as low as 0.034 μM. rsc.org Similarly, a series of 4-aryloxy-5-benzamidopyrimidines were found to inhibit EGFR with IC50 values in the range of 1.05-5.37 μM. nih.gov Research into 4-(arylaminomethyl)benzamide derivatives also revealed high potency against EGFR, with some analogues showing 91% and 92% inhibition. mdpi.com

Table 2: EGFR-TK Inhibition by this compound and Related Derivatives
Compound DerivativeInhibition DataReference
Pyrazolo[3,4-d]pyrimidine benzamide derivative (Compound 16)IC50: 0.034 μM rsc.org
Pyrazolo[3,4-d]pyrimidine benzamide derivative (Compound 4)IC50: 0.054 μM rsc.org
4-Aryloxy-5-benzamidopyrimidinesIC50: 1.05-5.37 μM nih.gov
4-(Arylaminomethyl)benzamide derivatives (Compounds 11 & 13)91-92% inhibition mdpi.com

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.govnih.gov It is a prime target for therapeutic intervention in this disease. The purine scaffold is a key component in the design of Bcr-Abl inhibitors. nih.gov

A novel class of potential protein kinase inhibitors featuring a purine ring connected to a 4-methylbenzamide (B193301) backbone was synthesized. mdpi.com Within this series, a compound containing a 2,6-dichloropurine (B15474) moiety demonstrated inhibitory activity against Bcr-Abl1 kinase. mdpi.com Other research has focused on designing 2,6,9-trisubstituted purines, which have shown promising inhibition of Bcr-Abl with IC50 values ranging from 0.040 to 0.090 μM. nih.gov Additionally, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides, where a sulfonamide replaces the benzamide link, were effective inhibitors of Abl tyrosine kinase, with one compound showing an IC50 of 1.53 μM. nih.gov

Table 3: Bcr-Abl1 Kinase Inhibition by Purine-Benzamide Derivatives
Compound DerivativeInhibition DataReference
2,6,9-trisubstituted purine derivativesIC50: 0.040-0.090 μM nih.gov
Thiazolamide-benzamide derivative (Compound 3m)IC50: 1.273 μM (wild-type Abl) nih.gov
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivative (Compound 9n)IC50: 1.53 μM (Abl) nih.gov
4-Methylbenzamide with 2,6-dichloropurine (Compound 10)Showed inhibitory activity mdpi.com

PDGFRα is a receptor tyrosine kinase that plays a role in organ development and cell proliferation. Its aberrant activation is linked to various cancers. A study of 4-methylbenzamide derivatives containing substituted purines revealed inhibitory activity against PDGFRα. mdpi.com Specifically, compounds with adenine (B156593) and 2,6-dichloropurine moieties showed 36–45% inhibition of PDGFRα at a concentration of 1 μM. mdpi.com Molecular modeling suggested these compounds could bind as either ATP-competitive (type 1) or allosteric (type 2) inhibitors. mdpi.com Another study on 4-(arylaminomethyl)benzamide derivatives also identified compounds with high inhibitory activity against PDGFRα, with some showing 67% and 77% inhibition. mdpi.com

Table 4: PDGFRα Inhibition by this compound Derivatives
Compound DerivativeInhibition DataReference
4-Methylbenzamide with adenine (Compound 9)45% inhibition at 1 μM mdpi.com
4-Methylbenzamide with 2,6-dichloropurine (Compound 10)36% inhibition at 1 μM mdpi.com
N-[3-(trifluoromethyl)phenyl]benzamide derivatives (Compounds 18 & 20)67-77% inhibition mdpi.com

Similar to PDGFRα, PDGFRβ is involved in cell growth and angiogenesis. The same series of 4-methylbenzamide derivatives with purine substituents that were active against PDGFRα also showed inhibition of PDGFRβ. mdpi.com The compounds demonstrated inhibitory activity in the range of 36% to 45% at a 1 μM concentration. mdpi.com The replacement of the pyrimidine (B1678525) system in the known inhibitor Imatinib with an imidazole (B134444) ring, a related heterocycle to purine, resulted in compounds with potent inhibitory activity on PDGFR. nih.gov

Table 5: PDGFRβ Inhibition by this compound Derivatives
Compound DerivativeInhibition DataReference
4-Methylbenzamide with adenine (Compound 9)36% inhibition at 1 μM mdpi.com
4-Methylbenzamide with 2,6-dichloropurine (Compound 7)38% inhibition at 1 μM mdpi.com

CDK2 is a key regulator of the cell cycle, and its pharmacological inhibition is a potential therapeutic strategy for cancer treatment. nih.govnih.gov The purine scaffold has been extensively used to develop ATP-competitive inhibitors of CDKs. nih.gov

A series of 6-substituted 2-arylaminopurines were synthesized to achieve selectivity for CDK2. One potent derivative, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840), exhibited a high potency toward CDK2 with an IC50 of 0.044 μM. nih.gov Another study focusing on the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole (B372694) derivatives (related to purines) led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity, with one compound showing a Ki of 0.005 µM. mdpi.com

Table 6: CDK2 Inhibition by Purine-Containing Compounds
Compound DerivativeInhibition DataReference
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (Compound 73)IC50: 0.044 μM nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15)Ki: 0.005 µM mdpi.com

Src Family Kinase (SRC) Inhibition

No specific studies detailing the inhibitory activity of this compound against Src family kinases (SRC) were identified. The current body of scientific literature does not appear to contain data on the direct interaction or inhibition of SRC by this particular compound.

General Mechanisms of ATP-Competitive and Allosteric Kinase Inhibition

There is no available research that characterizes the mechanism of action of this compound as a kinase inhibitor. Consequently, it is not known whether this compound would act as an ATP-competitive inhibitor, an allosteric inhibitor, or through another mechanism. While the benzamide and purine moieties are found in various known kinase inhibitors, the specific inhibitory profile of this compound has not been documented.

Histone Deacetylase (HDAC) Inhibition Mechanisms

No published data were found to suggest that this compound functions as an inhibitor of Histone Deacetylases (HDACs).

Isoform-Specific Inhibitory Activity (e.g., HDAC1, HDAC2, HDAC3)

Consistent with the lack of general HDAC inhibition data, there is no information available regarding the isoform-specific inhibitory activity of this compound against HDAC1, HDAC2, HDAC3, or any other HDAC isoforms.

Strategies for Overcoming HDAC Inhibitor Resistance

As there is no evidence of this compound acting as an HDAC inhibitor, no research has been conducted on its potential role in strategies to overcome HDAC inhibitor resistance.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

A review of available scientific literature yielded no studies on the interaction between this compound and Poly(ADP-ribose) Polymerase-1 (PARP-1). There is currently no evidence to suggest that this compound inhibits PARP-1 activity.

Xanthine Oxidase (XO) Inhibition

No research findings were located that describe the inhibition of Xanthine Oxidase (XO) by this compound. The potential for this compound to act as an XO inhibitor has not been reported in the scientific literature.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

There is currently no publicly available scientific literature detailing studies on the inhibitory effects of this compound on the enzyme Inosine Monophosphate Dehydrogenase (IMPDH). While other benzamide derivatives have been investigated as IMPDH inhibitors, research specifically focusing on this compound is absent from the current body of scientific publications.

Viral Protease Inhibition (e.g., SARS-CoV Protease)

An extensive review of published research reveals no studies dedicated to the investigation of this compound as an inhibitor of viral proteases, including but not limited to SARS-CoV protease. Consequently, there is no available data on its potential efficacy or mechanism of action against this class of enzymes.

Elastase Enzyme Inhibition

There are no available scientific reports or data concerning the evaluation of this compound as an inhibitor of the elastase enzyme. Its potential to interact with and modulate the activity of elastase remains uninvestigated in published research.

Dihydropteroate Synthase (DHPS) Enzyme Inhibition

Scientific literature lacks any studies on the interaction between this compound and the enzyme Dihydropteroate Synthase (DHPS). As such, its capacity for DHPS inhibition has not been determined.

Monoamine Oxidase-B (MAO-B) Inhibition

No dedicated research has been published on the inhibitory activity of this compound against Monoamine Oxidase-B (MAO-B). While the broader class of benzamides has been explored for MAO-B inhibition, specific data for this compound is not available.

Purinergic P2X7 Receptor Antagonism

There is no scientific literature available that investigates the potential antagonistic effects of this compound on the purinergic P2X7 receptor. Its profile as a P2X7 receptor antagonist is currently unknown.

Detailed Enzyme Kinetics and Inhibition Mechanism Characterization

Consistent with the absence of primary research on the interaction of this compound with the aforementioned enzymes and receptors, there is no information available regarding its enzyme kinetics or the specific mechanisms of inhibition. Detailed characterization of its binding affinity (e.g., IC50, Ki), mode of inhibition (e.g., competitive, non-competitive), and structural basis of interaction is not possible without dedicated experimental studies.

Cellular and Molecular Mechanisms of Action of this compound

Following a comprehensive review of publicly available scientific literature, no specific research data was found for the compound “this compound” pertaining to its cellular and molecular mechanisms of action.

Therefore, it is not possible to provide an article detailing its effects on the following topics as requested:

Cellular and Molecular Mechanisms of Action

Induction of DNA Damage and DNA Double-Strand Breaks

While research exists for structurally related compounds such as N-substituted benzamides, providing that information would not adhere to the strict focus on "N-(1H-purin-1-yl)benzamide" as specified in the instructions. To maintain scientific accuracy, an article cannot be generated without direct experimental evidence for the compound .

Inhibition of Key Cellular Processes (e.g., Colony Formation, Cell Migration)

While no data exists for this compound, other novel benzamide (B126) derivatives have been synthesized and evaluated for their effects on cancer cell colony formation and migration. For instance, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were found to inhibit the colony formation and migration of HCT116 human colorectal cancer cells. nih.gov In a separate study, novel piperazine-based benzamide derivatives were also shown to inhibit the migration and invasion of glioblastoma cell lines. nih.gov These effects are often part of a broader anticancer profile, which can include the induction of apoptosis and cell cycle arrest. nih.govnih.gov

The general mechanism for such activities varies widely depending on the full chemical structure of the benzamide derivative. For example, some benzamides act as PARP-1 inhibitors, which interfere with DNA damage repair pathways in cancer cells. nih.gov

Interaction with Cytoskeletal Components (e.g., Tubulin Polymerization Inhibition)

The cytoskeleton, and in particular the dynamic process of tubulin polymerization into microtubules, is a key target for many anticancer drugs. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Certain purine (B94841) derivatives have been investigated as potential inhibitors of tubulin polymerization. For example, a study on 9H-purine derivatives identified compounds that exhibited moderate tubulin polymerization inhibitory activity and induced G2/M phase cell cycle arrest in human gastric cancer cells. nih.gov This suggests that the purine moiety can be a component of molecules designed to interact with the tubulin system.

Similarly, various heterocyclic compounds, including some with structural similarities to components of this compound, have been developed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov

At present, the biological activity of this compound remains uncharacterized in the public scientific domain. The potential for this compound to inhibit cellular processes like colony formation and cell migration, or to interact with cytoskeletal components such as tubulin, is unknown. Future research would be necessary to elucidate any such effects and to determine the specific molecular mechanisms involved.

Antimicrobial Activity Investigations

Antibacterial Spectrum and Efficacy

There is no published research detailing the antibacterial activity of N-(1H-purin-1-yl)benzamide.

Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

No studies were found that evaluated the inhibitory effects of this compound on Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis. Therefore, no data on its minimum inhibitory concentration (MIC) or zone of inhibition is available.

Activity against Multi-Drug Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

There is no available data on the efficacy of this compound against any multi-drug resistant bacterial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus niger)

No research has been published on the potential antifungal properties of this compound. Its activity against fungal species like Candida albicans or Aspergillus niger has not been evaluated.

Anti-Mycobacterial Activity

There are no studies available in the scientific literature that investigate the anti-mycobacterial activity of this compound.

Proposed Mechanisms of Antimicrobial Action

As there are no studies demonstrating any antimicrobial activity for this compound, no mechanisms of action have been proposed or investigated.

Data Tables

Due to the absence of research on the antimicrobial activity of this compound, no data is available to populate any tables.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
Staphylococcus aureus No data available No data available

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
Escherichia coli No data available No data available
Pseudomonas aeruginosa No data available No data available
Salmonella typhi No data available No data available

Table 3: Antifungal Activity of this compound

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans No data available

Antiviral Activity Investigations

Activity against Influenza Viruses (e.g., H5N1)

There is currently no publicly accessible research or data detailing the investigation of N-(1H-purin-1-yl)benzamide for its inhibitory effects against influenza A virus subtype H5N1, a highly pathogenic avian influenza virus. While the broader class of purine (B94841) analogs has been a source of antiviral drug discovery, with some compounds acting as inhibitors of the influenza virus polymerase, specific data for this compound is absent. nih.govnih.gov Similarly, various benzamide (B126) derivatives have been explored for a range of biological activities, but specific linkage to a purine and testing against H5N1 has not been reported. nih.gov Therefore, no data tables or detailed research findings on its activity against H5N1 can be provided.

Identification of Viral Enzyme Targets and Antiviral Mechanisms

Given the absence of any primary research on the antiviral activity of this compound, there is no information regarding its potential viral enzyme targets or its mechanism of action. In the broader context of antiviral research, purine analogs often target viral polymerases by acting as chain terminators or mutagens. nih.govnih.gov Viral proteases are another common target for antiviral drugs. nih.govbohrium.comelifesciences.org However, without experimental data, it is impossible to determine if this compound interacts with any viral enzymes of influenza or coronaviruses, and any discussion of its antiviral mechanism would be entirely hypothetical.

Antimalarial Activity Investigations

In Vitro Efficacy against Malaria Parasites

There is no published data detailing the in vitro activity of N-(1H-purin-1-yl)benzamide against any strains of Plasmodium falciparum or other malaria-causing parasites. Consequently, key metrics such as the half-maximal inhibitory concentration (IC50), which are essential for evaluating the potency of a potential antimalarial compound, are not available. Data tables comparing its efficacy against drug-sensitive and drug-resistant parasite strains cannot be compiled.

Elucidation of Potential Molecular Targets in Parasitic Pathways

As there have been no studies on the biological activity of this compound in the context of malaria, its molecular targets within the parasite have not been identified. Research to determine if this compound interacts with key parasitic enzymes, such as those in the purine (B94841) salvage pathway (e.g., hypoxanthine-guanine-xanthine phosphoribosyltransferase) or other essential cellular processes, has not been reported. Therefore, its mechanism of action remains entirely unknown.

Formation of Metal Complexes and Bioinorganic Aspects

Complexation Chemistry of N-(1H-purin-1-yl)benzamide Derivatives with Metal Ions

No research data is available that specifically details the complexation chemistry of this compound with any metal ions.

Structural Characterization of Synthesized Metal Complexes

As no metal complexes of this compound have been reported in the literature, there is no information on their structural characterization.

Influence of Metal Complexation on Ligand's Biological Activity

There is no available research on the biological activity of this compound itself or how its activity might be influenced by metal complexation.

Future Research Directions and Translational Perspectives

Further Development of N-(1H-purin-1-yl)benzamide as a Preclinical Lead Compound

The progression of a hit compound like this compound into a viable preclinical candidate is a multifaceted process focused on optimizing its pharmacological and pharmacokinetic profile. nuvisan.com This lead optimization phase would involve systematic medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties.

Key optimization strategies would include:

Structural Modifications: Synthetic chemists would create a series of analogs by introducing various substituents at different positions on both the purine (B94841) and benzamide (B126) rings. For purine analogs, substitutions at the C2, C6, and N9 positions are known to significantly influence binding affinity and selectivity for biological targets such as protein kinases. mdpi.com

Improving Metabolic Stability: A known challenge for N-acylpurines can be their susceptibility to acid-catalyzed hydrolysis of the amide bond. acs.org Medicinal chemistry campaigns would aim to design analogs with improved chemical stability to ensure the compound remains intact long enough to elicit a therapeutic effect in vivo.

ADME Profiling: A critical component of the lead-to-candidate process is the early evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nuvisan.com Initial in vitro ADME assays would characterize metabolic stability in liver microsomes, cell permeability, and plasma protein binding to guide the selection of compounds for further in vivo testing. nuvisan.com For instance, allopurinol, a purine analog, was the starting point for the synthesis of derivatives with improved pharmacological properties and lower toxicity toward normal cells. researchgate.net

The goal of this iterative cycle of design, synthesis, and testing is to identify a single preclinical candidate with a balanced profile of high potency, selectivity, favorable pharmacokinetics, and an acceptable safety margin. nuvisan.com

Exploration of Novel Biological Targets and Therapeutic Applications

The unique hybrid structure of this compound suggests it could interact with a diverse range of biological targets, opening up numerous potential therapeutic avenues. The purine scaffold is a well-established pharmacophore that mimics endogenous ligands like adenosine (B11128) and guanine, allowing it to interact with a wide variety of purine-binding proteins. nih.gov

Potential Biological Targets for this compound Analogs:

Target ClassSpecific ExamplesPotential Therapeutic Application
Protein Kinases Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (e.g., Src, VEGFR2)Oncology
Chaperone Proteins Heat shock protein 90 (Hsp90)Oncology
Purinergic Receptors P2X7 ReceptorNeuroinflammation
Metabolic Enzymes Purine Salvage Pathway Enzymes, Xanthine OxidaseInfectious Disease (e.g., Malaria), Gout
Deaminases Adenosine DeaminaseLymphoproliferative Diseases

Systematic screening of this compound and its derivatives against panels of these targets could uncover novel activities. For example, many 2,6,9-trisubstituted purines are potent inhibitors of CDKs, which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govmdpi.com Other purine analogs have been developed as inhibitors of Hsp90, a chaperone protein essential for the stability of many cancer-promoting proteins. researchgate.net Furthermore, analogs could be explored as antagonists for the P2X7 receptor to treat neuroinflammation or as inhibitors of the purine salvage pathway in parasites like Plasmodium falciparum, which rely on this pathway for survival. acs.orgnih.gov

Integration of Advanced Computational Approaches in Rational Drug Design

Advanced computational methods are indispensable for accelerating the drug discovery process and are particularly well-suited for optimizing a lead compound like this compound. These in silico techniques provide valuable insights at the molecular level, guiding the rational design of more effective and selective analogs while reducing the time and cost associated with synthesizing and testing large numbers of compounds.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred binding orientation of this compound within the active site of a target protein. For example, it could be used to model the compound's interaction with the ATP-binding pocket of various protein kinases, helping to explain its activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from a series of synthesized analogs and their corresponding biological activities. These models identify the key structural features that correlate with potency, allowing chemists to prioritize the synthesis of compounds predicted to have the highest activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

These computational tools, when used in synergy with experimental data, create a powerful feedback loop for lead optimization, enabling a more focused and efficient search for a preclinical candidate.

Applications in Combinatorial Chemistry and High-Throughput Screening Platforms

To fully explore the therapeutic potential of the this compound scaffold, modern high-throughput methodologies are essential. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds, while high-throughput screening (HTS) enables the automated testing of these libraries against various biological targets. acs.orgbmglabtech.comwikipedia.org

Combinatorial Library Synthesis: The purine core is an ideal scaffold for combinatorial chemistry due to its multiple points for structural diversification (e.g., positions 2, 6, 8, and 9). acs.orgacs.org Researchers have developed robust methods for both solution-phase and solid-phase synthesis to generate libraries of 2,6,9-trisubstituted purines. nih.gov Applying these strategies to the this compound core would involve reacting a common purine intermediate with a diverse set of benzoyl chlorides or a benzamide intermediate with various purine precursors to rapidly generate a large library of analogs.

High-Throughput Screening (HTS): HTS leverages robotics, liquid handling devices, and sensitive detectors to conduct millions of biochemical or cellular tests in a short period. bmglabtech.comwikipedia.org The synthesized library of this compound analogs could be screened against panels of kinases, G-protein coupled receptors, or other targets to identify "hits"—compounds that modulate the target's activity in a desired way. bmglabtech.com For example, a continuous assay has been specifically developed for HTS to identify inhibitors of the entire purine salvage pathway in Plasmodium falciparum, representing a powerful tool to screen for novel antimalarial compounds. nih.gov The results from HTS campaigns provide crucial starting points for lead optimization programs. bmglabtech.com

The integration of combinatorial synthesis and HTS offers a systematic and efficient approach to explore the vast chemical space around the this compound scaffold, significantly increasing the probability of discovering novel lead compounds for a wide range of diseases.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for benzamide derivatives:
  • Use fume hoods to avoid inhalation (S22) .
  • Wear nitrile gloves and goggles to prevent skin/eye contact (S24/25) .
  • Monitor waste disposal, as halogenated byproducts may require specialized treatment .

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